Dihydrojasmonsäure

Übersicht

Beschreibung

Dihydrojasmonic acid is an organic compound that belongs to the family of jasmonates, which are lipid-derived signaling molecules. It is a plant growth regulator and has been identified as a key player in various physiological processes in plants, including growth, development, and stress responses . Dihydrojasmonic acid is structurally similar to jasmonic acid but differs by the reduction of the double bond in the cyclopentane ring.

Wissenschaftliche Forschungsanwendungen

Dihydrojasmonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Vorläufer für die Synthese verschiedener Jasmonatderivate verwendet.

Biologie: Sie spielt eine entscheidende Rolle bei der Untersuchung von Pflanzenwachstum, Entwicklung und Stressreaktionen.

Medizin: Es werden Forschungsarbeiten durchgeführt, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich ihrer Rolle bei entzündungshemmenden und krebshemmenden Aktivitäten.

5. Wirkmechanismus

This compound entfaltet ihre Wirkung über den Jasmonat-Signalweg. Sie bindet an den Jasmonat-Rezeptorkomplex, der aus dem COI1-Protein und JAZ-Repressorproteinen besteht. Diese Bindung führt zum Abbau von JAZ-Proteinen, wodurch Transkriptionsfaktoren freigesetzt werden, die die Expression von Jasmonat-reaktiven Genen aktivieren. Diese Gene sind an verschiedenen physiologischen Prozessen beteiligt, darunter Abwehrreaktionen, Wachstumsregulation und Sekundärstoffwechsel .

Ähnliche Verbindungen:

Jasmonsäure: Die Stammverbindung von this compound, die an ähnlichen Signalwegen beteiligt ist, jedoch eine Doppelbindung im Cyclopentanring aufweist.

Methyljasmonat: Ein Methylesterderivat von Jasmonsäure, das aufgrund seiner flüchtigen Eigenschaften in Forschung und Industrie häufig verwendet wird.

12-Oxo-Phytodiensäure: Ein Vorläufer in der Biosynthese von Jasmonsäure, der an frühen Signalereignissen beteiligt ist.

Eindeutigkeit: this compound ist einzigartig aufgrund ihres reduzierten Cyclopentanrings, der seine biologische Aktivität und Stabilität beeinflusst. Sie weist im Vergleich zu Jasmonsäure und ihren Derivaten unterschiedliche Signalgebungseigenschaften auf, was sie zu einem wertvollen Werkzeug für die Untersuchung spezifischer Aspekte der Jasmonat-Signalgebung und Pflanzenphysiologie macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Dihydrojasmonsäure umfasst typischerweise die Reduktion von Jasmonsäure. Eine gängige Methode ist die katalytische Hydrierung von Jasmonsäure unter Verwendung eines Palladiumkatalysators unter Wasserstoffgas . Dieser Prozess reduziert selektiv die Doppelbindung im Cyclopentanring und liefert this compound.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann durch großtechnische katalytische Hydrierungsprozesse erreicht werden. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Flüssigchromatographie, kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydrojasmonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Jasmonsäure oder andere oxidierte Derivate zu bilden.

Reduktion: Eine weitere Reduktion kann zur Bildung von gesättigten Verbindungen führen.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Jasmonsäure und andere oxidierte Derivate.

Reduktion: Gesättigtere Jasmonatderivate.

Substitution: Verschiedene substituierte Jasmonatverbindungen, abhängig von den verwendeten Reagenzien.

Wirkmechanismus

Dihydrojasmonic acid exerts its effects through the jasmonate signaling pathway. It binds to the jasmonate receptor complex, which consists of the COI1 protein and JAZ repressor proteins. This binding leads to the degradation of JAZ proteins, releasing transcription factors that activate the expression of jasmonate-responsive genes. These genes are involved in various physiological processes, including defense responses, growth regulation, and secondary metabolism .

Vergleich Mit ähnlichen Verbindungen

Jasmonic Acid: The parent compound of dihydrojasmonic acid, involved in similar signaling pathways but with a double bond in the cyclopentane ring.

Methyl Jasmonate: A methyl ester derivative of jasmonic acid, commonly used in research and industry for its volatile properties.

12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early signaling events.

Uniqueness: Dihydrojasmonic acid is unique due to its reduced cyclopentane ring, which affects its biological activity and stability. It has distinct signaling properties compared to jasmonic acid and its derivatives, making it a valuable tool for studying specific aspects of jasmonate signaling and plant physiology .

Biologische Aktivität

Dihydrojasmonic acid (DHJA) is a significant derivative of jasmonic acid, a plant hormone known for its role in regulating various physiological processes, including growth, development, and responses to stress. This article delves into the biological activity of DHJA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Dihydrojasmonic acid is characterized by the molecular formula and has been identified as a compound that retains some biological activities similar to jasmonic acid but with distinct properties. Its structural modifications influence its reactivity and biological functions.

1. Cellular Effects

Research indicates that DHJA exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that DHJA can induce apoptosis in human breast cancer cells (MCF-7) and leukemia cells (MOLT-4) through the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels .

2. Anti-inflammatory Properties

Dihydrojasmonic acid has demonstrated significant anti-inflammatory effects. It suppresses the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating its potential use in inflammatory conditions .

1. Enhancement of Secondary Metabolites

DHJA has been shown to enhance the biosynthesis of saponins in Panax notoginseng adventitious roots when applied as an elicitor. The total saponin content increased significantly upon treatment with DHJA, suggesting its role as a biostimulant in plant systems .

2. Gene Expression Regulation

The application of DHJA has been linked to the upregulation of genes associated with secondary metabolite production. For example, it enhances the expression of genes involved in terpenoid biosynthesis, which are crucial for plant defense mechanisms .

Table 1: Summary of Biological Activities of Dihydrojasmonic Acid

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of DHJA:

- Cytotoxicity : DHJA exhibits selective cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

- Gene Regulation : The compound significantly alters gene expression patterns related to stress responses and secondary metabolite production, thus enhancing plant resilience and bioactive compound synthesis .

- Inflammatory Response Modulation : By inhibiting key inflammatory pathways, DHJA presents potential therapeutic applications in treating chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

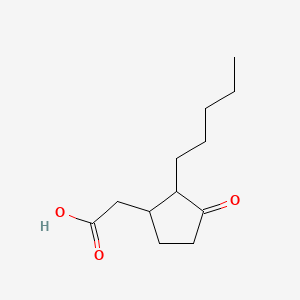

2-(3-oxo-2-pentylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYTAGBXNEUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883989 | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-64-3, 98674-52-3 | |

| Record name | (±)-9,10-Dihydrojasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2-pentylcyclopentaneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrojasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.